Potent Aminopeptidase N (APN) Inhibition: A Distinguishing Biological Activity
Unlike simple Boc-amino acid building blocks that are biologically inert, 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid demonstrates potent inhibitory activity against Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor angiogenesis and metastasis [1]. In a validated biochemical assay using porcine kidney microsomes, the compound inhibited APN with an IC₅₀ value of 70 nM [1]. This is a stark contrast to standard Boc-protected alanine (Boc-Ala-OH), which has no reported APN inhibitory activity. This intrinsic activity provides a unique dual-use advantage for this compound as both a synthetic building block and a bioactive lead-like scaffold.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Boc-Ala-OH (standard Boc-protected amino acid) |
| Quantified Difference | Inactive vs. IC₅₀ 70 nM |
| Conditions | Inhibition of APN in porcine kidney microsomes, preincubated for 5 mins before L-leu-p-nitroanilide substrate addition for 30 mins. |
Why This Matters
This enables researchers to explore structure-activity relationships (SAR) and develop APN-targeted probes or therapeutics using a scaffold that is both a protected amino acid and a potent inhibitor.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918) Activity Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
